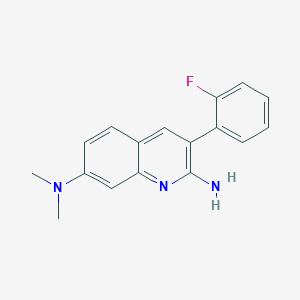

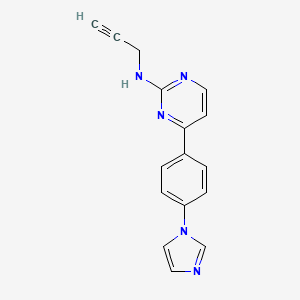

芳基喹啉 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

芳基喹啉1 是一种小分子化合物,以其有效诱导前列腺凋亡反应4 (Par-4) 分泌而闻名,Par-4 是一种肿瘤抑制蛋白。 该化合物因其独特的诱导癌细胞凋亡而无需影响正常细胞的机制而受到广泛关注 .

科学研究应用

芳基喹啉1 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

芳基喹啉1 通过诱导正常细胞分泌前列腺凋亡反应4 (Par-4) 来发挥其作用。Par-4 与癌细胞表面的受体 78kDa 糖调节蛋白 (GRP78) 结合,触发凋亡。 此外,芳基喹啉1 诱导溶酶体膜通透性,导致癌细胞发生非凋亡性细胞死亡 .

类似化合物:

喹啉: 与芳基喹啉1 共享核心结构,但缺少赋予芳基喹啉1 独特性质的特定官能团。

氯喹: 另一种喹啉衍生物,用作抗疟疾药物,但不会诱导 Par-4 分泌。

羟基氯喹: 与氯喹类似,但含有一个额外的羟基,用于治疗自身免疫性疾病.

芳基喹啉1 的独特性: 芳基喹啉1 的独特性在于它能够选择性地诱导癌细胞凋亡而不影响正常细胞。 这种选择性归因于其作用机制,涉及 Par-4 分泌和溶酶体膜通透性,这在其他喹啉衍生物中未见 .

生化分析

Biochemical Properties

Arylquin 1 targets vimentin, a type III intermediate filament protein, to induce the secretion of Par-4 . Par-4 is ubiquitously expressed in normal cells and tissues, but it is inactivated, downregulated, or mutated in several types of cancers . The interaction between Arylquin 1 and vimentin leads to the release of Par-4, which then binds to its receptor, 78-kDa glucose-regulated protein (GRP78), on the cancer cell surface .

Cellular Effects

Arylquin 1 has been shown to induce morphological changes in various cancer cells, such as cell body shrinkage and cell detachment . It decreases cell viability and induces non-apoptotic cell death through the induction of lysosomal membrane permeabilization (LMP) . Furthermore, Arylquin 1 significantly induces reactive oxygen species levels .

Molecular Mechanism

The molecular mechanism of Arylquin 1 involves the induction of apoptosis in cancer cells. This is achieved by targeting vimentin to induce the secretion of Par-4 . The secreted Par-4 then binds to its receptor, GRP78, on the cancer cell surface and induces apoptosis .

Temporal Effects in Laboratory Settings

The effects of Arylquin 1 have been observed over time in laboratory settings. In vitro assays have demonstrated a significant reduction in cell viability and increased apoptosis, particularly at high concentrations of Arylquin 1 .

Dosage Effects in Animal Models

In vivo experiments on NU/NU nude mice with intracranially implanted GBM cells revealed that Arylquin 1 substantially reduced tumor growth . The effect was magnified by concurrent radiotherapy .

Metabolic Pathways

It is known that Arylquin 1 induces apoptosis, which involves a variety of metabolic pathways .

准备方法

合成路线和反应条件: 芳基喹啉1 的合成涉及多个步骤,从制备核心喹啉结构开始。该过程通常包括:

喹啉核的形成: 这可以通过弗里德兰德合成来实现,该合成涉及在酸性或碱性催化剂存在下,将苯胺衍生物与酮缩合。

功能化: 然后用各种取代基对喹啉核进行功能化,以达到所需的化学性质。这一步通常涉及卤化、硝化和还原等反应。

工业生产方法: 芳基喹啉1 的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及连续流动反应器和自动化系统,以确保生产一致性。 高通量筛选和过程分析技术 (PAT) 的使用有助于监测和控制反应条件 .

化学反应分析

反应类型: 芳基喹啉1 经历各种化学反应,包括:

氧化: 芳基喹啉1 可以被氧化形成喹啉 N-氧化物衍生物。

还原: 芳基喹啉1 的还原导致二氢喹啉衍生物的形成。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 常用的亲核试剂包括胺、硫醇和醇盐

主要产品:

氧化: 喹啉 N-氧化物衍生物。

还原: 二氢喹啉衍生物。

相似化合物的比较

Quinoline: Shares the core structure with Arylquin 1 but lacks the specific functional groups that confer the unique properties of Arylquin 1.

Chloroquine: Another quinoline derivative used as an antimalarial drug but does not induce Par-4 secretion.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used in the treatment of autoimmune diseases.

Uniqueness of Arylquin 1: Arylquin 1 is unique due to its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This selectivity is attributed to its mechanism of action involving Par-4 secretion and lysosomal membrane permeabilization, which is not observed in other quinoline derivatives .

属性

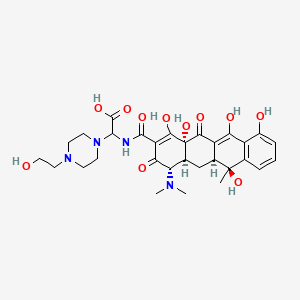

IUPAC Name |

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQINSYYSNKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Arylquin 1 in cancer cells?

A1: Arylquin 1 demonstrates its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. [, ] This is achieved through a multi-faceted mechanism involving the increased phosphorylation of key signaling proteins ERK, JNK, and p38. [, ] Further research suggests that Arylquin 1 functions as a potent Par-4 secretagogue, potentially contributing to its ability to induce apoptosis. []

Q2: What evidence supports the efficacy of Arylquin 1 in preclinical models of cancer?

A2: Studies utilizing both in vitro and in vivo models have yielded promising results regarding the anticancer efficacy of Arylquin 1. In vitro studies using human colon cancer cell lines (SW620 and HCT116) demonstrated that Arylquin 1 effectively reduced cell viability, inhibited cell proliferation, migration, and invasion, and induced apoptosis in a dose-dependent manner. [] Similarly, Arylquin 1 effectively reduced the viability of human glioblastoma cell lines (GBM8401 and A172) and inhibited their migration and invasion capabilities. [] In vivo studies using a mouse xenograft model of colon cancer further validated these findings, showing that Arylquin 1 treatment significantly reduced tumor growth. [] Notably, Arylquin 1 also demonstrated synergistic effects with radiotherapy in a glioblastoma mouse model, leading to enhanced tumor growth suppression. []

Q3: Are there any known challenges or limitations associated with Arylquin 1 as a potential anticancer therapeutic?

A3: While research on Arylquin 1 is ongoing, further investigation is needed to fully understand its long-term safety profile and potential limitations. For instance, research suggests that Arylquin 1 may induce lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells, which warrants further investigation regarding its implications for treatment. [] Further research should focus on optimizing its delivery, characterizing its pharmacokinetic/pharmacodynamic properties, and identifying potential biomarkers for treatment response to fully harness its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)